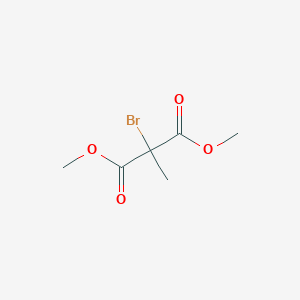
Dimethyl 2-bromo-2-methylmalonate
Descripción general
Descripción
Dimethyl 2-bromo-2-methylmalonate is an organic compound with the molecular formula C6H9BrO4. It is a brominated derivative of dimethyl malonate and is commonly used as an intermediate in organic synthesis. The compound is characterized by the presence of a bromine atom attached to the central carbon of the malonate structure, which significantly influences its reactivity and applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Dimethyl 2-bromo-2-methylmalonate can be synthesized through the bromination of dimethyl malonate. The typical procedure involves the reaction of dimethyl malonate with bromine in the presence of a catalyst such as phosphorus tribromide (PBr3) or a radical initiator. The reaction is usually carried out in an inert solvent like carbon tetrachloride (CCl4) or chloroform (CHCl3) at low temperatures to control the reaction rate and prevent side reactions.
Industrial Production Methods
In industrial settings, the production of this compound follows similar principles but on a larger scale. The process involves continuous feeding of reactants and efficient removal of by-products to ensure high yield and purity. Advanced techniques such as flow chemistry and automated reactors may be employed to optimize the reaction conditions and improve safety.
Análisis De Reacciones Químicas
Types of Reactions
Dimethyl 2-bromo-2-methylmalonate undergoes various types of chemical reactions, including:
Nucleophilic Substitution: The bromine atom can be replaced by nucleophiles such as amines, thiols, or alkoxides.
Reduction: The compound can be reduced to form dimethyl 2-methylmalonate using reducing agents like lithium aluminum hydride (LiAlH4).
Oxidation: Oxidative conditions can convert the bromine atom to other functional groups, although this is less common.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) in polar aprotic solvents such as dimethyl sulfoxide (DMSO) or tetrahydrofuran (THF).
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether or tetrahydrofuran (THF).
Oxidation: Strong oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) under acidic conditions.
Major Products Formed
Nucleophilic Substitution: Products depend on the nucleophile used, such as dimethyl 2-amino-2-methylmalonate when using an amine.
Reduction: Dimethyl 2-methylmalonate.
Oxidation: Products vary based on the oxidizing agent and conditions.
Aplicaciones Científicas De Investigación
Dimethyl 2-bromo-2-methylmalonate has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: Serves as a precursor in the synthesis of biologically active compounds and enzyme inhibitors.
Medicine: Involved in the development of drugs and therapeutic agents, particularly those targeting metabolic pathways.
Industry: Utilized in the production of polymers, resins, and specialty chemicals.
Mecanismo De Acción
The mechanism of action of dimethyl 2-bromo-2-methylmalonate is primarily based on its ability to undergo nucleophilic substitution reactions The bromine atom, being a good leaving group, facilitates the formation of a reactive intermediate that can be attacked by nucleophiles
Comparación Con Compuestos Similares
Similar Compounds
Diethyl 2-bromo-2-methylmalonate: Similar structure but with ethyl ester groups instead of methyl.
Dimethyl bromomalonate: Lacks the additional methyl group on the central carbon.
Diethyl bromomalonate: Similar to dimethyl bromomalonate but with ethyl ester groups.
Uniqueness
Dimethyl 2-bromo-2-methylmalonate is unique due to the presence of both bromine and an additional methyl group on the central carbon. This combination enhances its reactivity and makes it a valuable intermediate for synthesizing a wide range of compounds. Its specific reactivity profile distinguishes it from other bromomalonates and makes it particularly useful in certain synthetic applications.
Propiedades
Fórmula molecular |
C6H9BrO4 |
|---|---|
Peso molecular |
225.04 g/mol |
Nombre IUPAC |
dimethyl 2-bromo-2-methylpropanedioate |
InChI |
InChI=1S/C6H9BrO4/c1-6(7,4(8)10-2)5(9)11-3/h1-3H3 |
Clave InChI |
YQTLPVHRPGZEJE-UHFFFAOYSA-N |
SMILES canónico |
CC(C(=O)OC)(C(=O)OC)Br |
Origen del producto |
United States |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details






Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1-(Benzo[b]thiophen-7-yl)-2-bromopropan-1-one](/img/structure/B8403340.png)

![2-[(2,5-Dimethylphenyl)sulfanyl]-1-propanol](/img/structure/B8403353.png)






![6,7-Dichloro-5-hydroxy-2-isobutylbenzo[b]thiophene](/img/structure/B8403407.png)

![4-(2-[1,2,3]Triazol-1-yl-ethanesulfinylmethyl)-phenol](/img/structure/B8403432.png)
